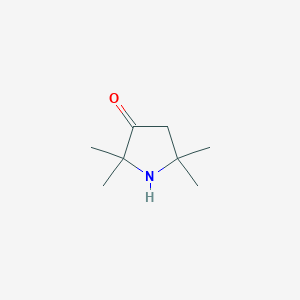

2,2,5,5-Tetramethylpyrrolidin-3-one

Description

Historical Perspectives and Discovery of 2,2,5,5-Tetramethylpyrrolidin-3-one

The precise first synthesis of this compound is not prominently documented as a singular landmark discovery but is understood within the broader context of the development of sterically hindered amines and nitroxyl (B88944) radicals, a field pioneered by researchers like E.G. Rozantsev in the 1960s. thieme-connect.comresearchgate.net The synthesis of these types of compounds was driven by the quest for stable free radicals.

A widely cited and established method for preparing this compound involves the Hofmann rearrangement of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide. wikipedia.org This reaction transforms a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com In the case of forming the cyclic ketone this compound, the rearrangement of the carboxamide precursor leads to the formation of the ketone within the pyrrolidine (B122466) ring structure. The precursor, 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide, is a known chemical intermediate that can be used to synthesize various pyrrolidine derivatives. wikipedia.orgacs.org This synthetic pathway highlights a classic organic reaction being applied to create a highly substituted, specialized heterocyclic ketone.

Significance of the Pyrrolidinone Core Structure in Organic Chemistry

The pyrrolidinone, or γ-lactam, ring is a privileged scaffold in organic and medicinal chemistry. acs.org This five-membered heterocyclic ring is a core component of numerous natural products, pharmaceuticals, and biologically active compounds. mdpi.combeilstein-journals.org Its prevalence stems from several key features:

Versatile Pharmacophore: The pyrrolidinone structure is a key element in a wide range of pharmacologically active agents, including nootropic drugs like piracetam (B1677957) and anticonvulsants such as levetiracetam. acs.org

Synthetic Building Block: Pyrrolidinones serve as crucial intermediates in the synthesis of more complex molecules, including alkaloids and modified amino acids. acs.org

Stereochemical Complexity: The non-planar, sp³-hybridized nature of the saturated pyrrolidine ring allows for the creation of three-dimensional molecular diversity, which is crucial for specific interactions with biological targets like enzymes and receptors.

Hydrogen Bonding Capabilities: The lactam functionality contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), enabling it to form key interactions within biological systems.

The incorporation of four methyl groups, as seen in this compound, adds a layer of steric shielding around the nitrogen atom. This feature is particularly important in the chemistry of its derivatives, such as nitroxide radicals, where the steric bulk enhances their stability.

Overview of this compound and its Key Derivatives in Academic Literature

This compound itself serves primarily as a precursor for a range of functionalized derivatives that have found specific applications in chemical research. The presence of the ketone group and the secondary amine allows for further chemical modifications. Some of the most significant derivatives reported in academic literature are used as spin labels for biophysical studies and as specialized protecting groups in organic synthesis.

Key derivatives include:

Nitroxide Radicals: Oxidation of the secondary amine of the pyrrolidine ring or its derivatives leads to highly stable nitroxide radicals. The derivative 3-Carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (often called 3-Carboxy-PROXYL) is a prominent example. dntb.gov.ua The tetramethyl substitution provides steric protection to the radical, slowing its reduction in biological environments and making it an effective spin label for electron paramagnetic resonance (EPR) spectroscopy. researchgate.net

Aminosulfinyl Protecting Groups: A notable derivative is the this compound-1-sulfinyl group. This moiety has been developed as a 5'-hydroxyl protecting group for deoxyribonucleoside phosphoramidites used in the solid-phase synthesis of DNA oligonucleotides. Its uniqueness lies in its facile removal under mild oxidative and acidic conditions, offering an alternative to traditional protecting groups.

Amino and Carboxamide Derivatives: The ketone at the 3-position can be converted into an amino group, leading to compounds like 2,2,5,5-Tetramethyl-3-amino-pyrrolidine-1-oxyl. This amino-functionalized nitroxide is a highly reactive spin-label compound. researchgate.net

Interactive Table: Key Derivatives of this compound

| Derivative Name | Core Structure Modification | Key Application Area | Reference |

| 3-Carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (3-Carboxy-PROXYL) | N-oxidation to nitroxide radical; C3-ketone replaced with carboxylic acid | Stable spin label for EPR spectroscopy | dntb.gov.uanih.gov |

| This compound-1-sulfinyl group | N-sulfinylation | 5'-Hydroxyl protecting group in oligonucleotide synthesis | |

| 2,2,5,5-Tetramethyl-3-amino-pyrrolidine-1-oxyl | N-oxidation to nitroxide radical; C3-ketone converted to amino group | Spin label compound | researchgate.net |

| 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl | N-oxidation to nitroxide radical; C3-ketone replaced with unsaturated carboxamide | Spin probe for dynamic nuclear polarization studies; imaging probe | nih.gov |

Scope and Research Imperatives for this compound

The primary research imperative for this compound and its derivatives is the development of advanced molecular tools for chemistry and biology. The steric hindrance provided by the tetramethyl groups is a central feature driving this research.

Current and future research directions include:

Development of Reduction-Resistant Spin Probes: A major focus is the synthesis of increasingly stable nitroxide radicals. While the tetramethyl substitution provides significant stability, research continues on creating even more robust labels, such as those with tetraethyl groups, for in-cell EPR studies and in-vivo imaging, where bioreduction is a significant challenge. researchgate.net

Novel Protecting Groups: The successful application of the 1-sulfinyl derivative in oligonucleotide synthesis suggests a broader potential for this class of compounds as protecting groups in other areas of complex synthesis, such as for carbohydrates or other biomedically important molecules. Research is underway to explore these applications and to impart additional properties, such as fluorescence, to these protecting groups to allow for real-time monitoring of reaction efficiency.

Synthesis of Complex Heterocycles: The pyrrolidinone scaffold serves as a versatile starting point for constructing more elaborate molecular architectures. The functional handles on this compound can be used to build novel polycyclic or highly substituted heterocyclic systems with potential applications in materials science and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2,2,5,5-tetramethylpyrrolidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7(2)5-6(10)8(3,4)9-7/h9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDVQRKVEZYOBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(N1)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500810 | |

| Record name | 2,2,5,5-Tetramethylpyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5167-85-1 | |

| Record name | 2,2,5,5-Tetramethylpyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,2,5,5 Tetramethylpyrrolidin 3 One

Established Synthetic Pathways to 2,2,5,5-Tetramethylpyrrolidin-3-one

The synthesis of the pyrrolidine (B122466) ring system is a fundamental objective in organic chemistry, with various methods developed for its construction. For the specific target of this compound, the literature alludes to several potential synthetic strategies, including transformations from functionalized pyrroline (B1223166) precursors.

Synthesis from 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide via Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.org This degradation reaction is typically effected using bromine or N-bromosuccinimide in a basic solution. wikipedia.org

While the starting material, 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide, is a known compound used in the synthesis of other derivatives like 2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide, a detailed, published procedure for its direct conversion to this compound via the Hofmann rearrangement is not extensively documented in the surveyed scientific literature. fishersci.no The expected reaction would involve the rearrangement of the carboxamide group to an amine, followed by hydrolysis of the resulting enamine or a related intermediate to the target ketone. The general mechanism of the Hofmann rearrangement is presented in the table below.

Table 1: General Mechanism of the Hofmann Rearrangement

| Step | Description |

|---|---|

| 1. Deprotonation | A strong base abstracts an acidic proton from the primary amide, forming an anion. |

| 2. Halogenation | The anion reacts with a halogen (e.g., bromine) to form an N-haloamide. |

| 3. Second Deprotonation | The base removes the second, less acidic N-H proton, yielding an N-haloamide anion. |

| 4. Rearrangement | The R-group attached to the carbonyl carbon migrates to the nitrogen as the halide ion departs, forming an isocyanate intermediate. |

| 5. Hydrolysis | The isocyanate is hydrolyzed by water to a carbamic acid, which is unstable. |

| 6. Decarboxylation | The carbamic acid spontaneously loses carbon dioxide to yield the final primary amine product. |

This table outlines the generally accepted steps of the Hofmann rearrangement. wikipedia.org

Adaptations and Optimizations of Published Preparative Methods

The optimization of synthetic routes is crucial for improving yield, reducing reaction times, and simplifying purification processes. For complex heterocyclic molecules like pyrrolidine derivatives, this often involves minimizing the number of synthetic steps and avoiding the formation of difficult-to-remove byproducts.

Domino or Multicomponent Reactions: Assembling the pyrrolidine ring in a single pot from simpler precursors, such as an α-amino acid, a ketone, and an activated alkene, can significantly improve efficiency. nih.gov

Flow Chemistry: Continuous-flow processes can offer better control over reaction parameters, reduce byproduct formation, and allow for safer handling of reactive intermediates.

Catalyst Selection: Employing more effective catalysts can lower reaction temperatures and pressures, and improve selectivity.

Functional Group Interconversions and Derivatization Strategies

The secondary amine within the this compound structure provides a key handle for functionalization. One of the most notable derivatizations is the formation of a sulfinyl group at the nitrogen atom.

Synthesis of Sulfinyl Derivatives: The this compound-1-sulfinyl Group as a Protecting Reagent

The this compound-1-sulfinyl moiety has been identified as a valuable protecting group for the 5'-hydroxyl function of deoxyribonucleosides. This application is particularly important in the solid-phase synthesis of DNA oligonucleotides, where controlled and mild deprotection is essential for producing high-quality products for use in technologies like DNA microarrays. The sulfinyl group offers stability throughout the coupling steps of oligonucleotide assembly but can be cleaved efficiently under mild conditions when required.

Reaction Conditions for Sulfinyl Group Formation with Thionyl Chloride

The reactive this compound-1-sulfinyl chloride is typically prepared in situ from this compound and thionyl chloride (SOCl₂). The reaction is generally performed in an anhydrous aprotic solvent, such as dichloromethane, in the presence of a tertiary amine base like pyridine (B92270) or triethylamine. youtube.com The base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. The resulting pyrrolidinosulfinyl chloride derivative is then used immediately without isolation for the subsequent reaction, for example, condensation with the hydroxyl group of a nucleoside.

Table 2: Typical Reagents for Sulfinyl Group Formation

| Reagent | Function |

|---|---|

| This compound | Substrate (secondary amine) |

| **Thionyl Chloride (SOCl₂) ** | Sulfinylating agent |

| Pyridine or Triethylamine | Acid scavenger (base) |

| Anhydrous Dichloromethane | Aprotic solvent |

This table summarizes the typical components for the in situ generation of the sulfinyl chloride derivative.

Mechanism of Sulfinyl Protecting Group Introduction

The formation of the N-sulfinyl group proceeds through the nucleophilic attack of the secondary amine of the pyrrolidine ring on the electrophilic sulfur atom of thionyl chloride. The mechanism can be described in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the sulfur atom of thionyl chloride. This displaces the pi-bonding electrons of the S=O bond onto the oxygen atom. youtube.com

Chloride Elimination: The tetrahedral intermediate formed is unstable. The electron pair on the oxygen reforms the S=O double bond, leading to the expulsion of a chloride ion (Cl⁻). youtube.com

Deprotonation: A base, such as pyridine, removes the proton from the nitrogen atom, neutralizing the positive charge and yielding the final this compound-1-sulfinyl chloride product along with the protonated base (e.g., pyridinium (B92312) chloride).

This in situ generated sulfinyl chloride is then a potent electrophile, ready to react with a nucleophile like a 5'-hydroxyl group on a deoxyribonucleoside to form the protected sulfinamidite.

Transformation into Nitroxide Radical Derivatives (e.g., PROXYL Analogues)

The transformation of this compound into nitroxide radical derivatives, particularly those analogous to PROXYL (2,2,5,5-tetramethylpyrrolidin-1-oxyl), is a significant area of synthetic chemistry. These stable free radicals are widely utilized as spin labels and probes in various biophysical and biomedical research applications.

Synthetic Routes to 2,2,5,5-Tetramethylpyrrolidin-1-oxyl Derivatives

The stability of these nitroxides is a key feature, with sterically shielded derivatives, such as those with tetraethyl substituents, demonstrating significantly higher stability against bioreduction compared to conventional tetramethyl nitroxides. nih.gov This enhanced stability makes them particularly valuable for in-cell applications. nih.gov

The general synthetic approach can be summarized in the following table:

| Step | Description | Reagents/Conditions |

| 1 | Formation of a nitrone intermediate | Varies depending on the desired substituents |

| 2 | Reduction of the nitrone to an N-hydroxy pyrrolidine | e.g., NaBH4 |

| 3 | Oxidation of the N-hydroxy pyrrolidine to the nitroxide radical | e.g., PbO2, air with methylene (B1212753) blue catalyst |

Stereoselective Synthesis and Kinetic Resolution of Chiral Nitroxide Derivatives via Biocatalysis

Biocatalysis offers a powerful tool for the stereoselective synthesis and kinetic resolution of chiral nitroxide derivatives. youtube.commdpi.com This approach leverages the high stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. wikipedia.orgnih.gov

Kinetic resolution is a process where two enantiomers react at different rates with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. wikipedia.org Enzymes, such as lipases, are particularly effective for this purpose. youtube.com For example, lipases can catalyze the stereoselective acylation of racemic alcohols, allowing for the separation of one enantiomer as an ester while the other remains as an alcohol. youtube.commdpi.com This method has been successfully applied to the synthesis of chiral building blocks for various natural products. mdpi.com

The key advantages of biocatalytic kinetic resolution include:

High Enantioselectivity: Enzymes can exhibit very high preferences for one enantiomer over the other, leading to products with high enantiomeric excess (ee). youtube.comnih.gov

Mild Reaction Conditions: Enzymatic reactions are typically carried out under mild conditions of temperature and pH, which helps to prevent the degradation of sensitive molecules. chemrxiv.org

Environmental Benefits: Biocatalysis is considered a green chemistry approach as it often uses water as a solvent and avoids the use of harsh reagents. mdpi.com

A representative example of a biocatalytic process is the lipase-mediated resolution of a racemic alcohol:

| Reactant | Enzyme | Reaction Type | Products |

| Racemic alcohol | Lipase | Acylation | Enantioenriched ester and enantioenriched alcohol |

Furthermore, dynamic kinetic resolution (DKR) can be employed to overcome the 50% theoretical yield limitation of standard kinetic resolution. nih.gov In DKR, the starting enantiomers are interconverted during the reaction, allowing for the conversion of the entire racemic mixture into a single enantiomer of the product. wikipedia.orgnih.gov

Synthesis of Mono- and Difunctionalized Pyrrolidine and Pyrroline Nitroxides

The synthesis of mono- and difunctionalized pyrrolidine and pyrroline nitroxides allows for the creation of a diverse range of spin labels with specific properties for various applications. These functional groups can be introduced to serve as points of attachment to other molecules or to modulate the solubility and reactivity of the nitroxide.

For instance, new mono- and difunctionalized 2,2,5,5-tetramethylpyrrolidine- and Δ3-pyrroline-1-oxyl nitroxide spin labels have been prepared. cdnsciencepub.com One approach involves the conjugate addition of hydrogen cyanide to an α,β-unsaturated ketone precursor, followed by further chemical modifications. cdnsciencepub.com This strategy has been used to introduce cyano groups, which can then be converted into other functional groups.

The synthesis of these functionalized nitroxides often starts from a common precursor, which is then elaborated through a series of chemical transformations. The choice of synthetic route depends on the desired functional group and its position on the pyrrolidine or pyrroline ring.

Nitroxide Mesylate and Phenacyl Bromide Analogue Syntheses

Nitroxide mesylates and phenacyl bromide analogues are valuable as reactive spin labels that can be used to alkylate specific residues in biomolecules, such as proteins. cdnsciencepub.com The synthesis of these compounds typically involves the introduction of a mesylate or a phenacyl bromide moiety onto a pre-existing nitroxide scaffold.

For example, a nitroxide mesylate can be prepared from the corresponding hydroxymethyl-substituted nitroxide by reaction with methanesulfonyl chloride. nih.gov This mesylate can then be used as an alkylating agent.

The synthesis of a phenacyl bromide analogue can be more complex. One reported route involves the reaction of a nitroxide with p-hydroxyacetophenone, followed by selective bromination of the resulting acetophenone (B1666503) derivative with cupric bromide. cdnsciencepub.com These reactive spin labels have been shown to behave similarly to their non-nitroxide counterparts in their reactions with enzymes. cdnsciencepub.com

The synthesis of these reactive analogues expands the toolkit of spin labels available for studying biological systems, allowing for the site-specific introduction of a paramagnetic probe.

Construction of Fused Heterocyclic Systems

The chemical modification of this compound can also lead to the construction of more complex fused heterocyclic systems. These transformations often involve intramolecular reactions that create new rings fused to the original pyrrolidine core.

Synthesis of Azetidine (B1206935) Derivatives via Photolysis of Diazopyrrolidinones

An interesting application of diazopyrrolidinones derived from this compound is their use in the synthesis of azetidine derivatives through photolysis. jmchemsci.com This process involves a Wolff rearrangement, a reaction that converts an α-diazoketone into a ketene (B1206846). csbsju.edulibretexts.orgorganic-chemistry.org

The Wolff rearrangement is typically initiated by photolysis, although thermal or metal-catalyzed conditions can also be used. organic-chemistry.org The key intermediate in this reaction is a ketene, which is formed through the extrusion of nitrogen gas and a 1,2-shift. csbsju.edulibretexts.org This highly reactive ketene can then be trapped by various nucleophiles. csbsju.edulibretexts.org

In the context of diazopyrrolidinones, the photolytically generated ketene can undergo an intramolecular cyclization to form a fused azetidinone (β-lactam) ring system. This reaction provides a route to novel bicyclic structures containing both a pyrrolidine and an azetidine ring.

The general mechanism for this transformation is as follows:

| Step | Description | Intermediate | Product |

| 1 | Photolysis of the diazopyrrolidinone | Carbene | - |

| 2 | Wolff Rearrangement (1,2-shift) | Ketene | - |

| 3 | Intramolecular Cyclization | - | Fused Azetidinone |

This photochemical approach offers a unique method for ring contraction and the synthesis of strained heterocyclic systems.

Formation of Pyrazine-, Quinoxaline-, and Imidazole-Fused Pyrroline Nitroxides

The ketone functionality at the 3-position of this compound and its corresponding nitroxide, 4-oxo-2,2,6,6-tetramethylpiperidine-1-oxyl (4-oxo-TEMPO), serves as a versatile handle for the construction of fused heterocyclic ring systems. The condensation reaction with 1,2-diamines is a standard method for forming pyrazine (B50134) and quinoxaline (B1680401) rings.

The reaction of a pyrroline-based ketone with a 1,2-diamine, such as o-phenylenediamine (B120857), is a common strategy for synthesizing quinoxaline-fused heterocycles. researchgate.net This acid-catalyzed condensation typically proceeds by initial formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline ring. A similar strategy can be employed starting with this compound or its nitroxide derivative to produce the corresponding quinoxaline-fused pyrroline nitroxides. For instance, the reaction of 4-oxo-TEMPO with o-phenylenediamine has been utilized to prepare the stable tricyclic nitroxide.

Similarly, condensation with aliphatic diamines like ethylenediamine (B42938) can lead to the formation of pyrazine-fused systems. The reaction of a dienone derivative of a pyrroline nitroxide with ethylenediamine has been shown to produce macrocyclic structures, indicating the reactivity of the pyrroline scaffold with such diamines. clockss.org

The synthesis of imidazole-fused pyrrolidines can be achieved through methods such as the Marckwald synthesis, which involves the reaction of an α-amino ketone with reagents like potassium thiocyanate (B1210189) or cyanate. nih.gov Given that this compound is a cyclic α-amino ketone, this pathway is a viable route to imidazole-fused derivatives.

Table 1: Synthesis of Fused Pyrroline Nitroxides

| Starting Material | Reagent | Fused Ring System |

|---|---|---|

| This compound | o-Phenylenediamine | Quinoxaline |

| This compound | Ethylenediamine | Pyrazine |

Mechanistic Studies of this compound Synthesis

The synthesis of five-membered rings, or pyrrolidine derivatives, through ring contraction of larger ring systems is a significant strategy in organic synthesis. osaka-u.ac.jpnih.govresearchgate.net Mechanistic studies of these transformations are crucial for understanding reaction pathways and optimizing conditions.

Investigation of Ring Contraction Reactions

A primary example of a ring contraction reaction relevant to the synthesis of substituted cyclic ketones is the Favorskii rearrangement. wikipedia.orgddugu.ac.in This reaction typically involves the treatment of an α-halo ketone with a base, leading to a ring-contracted carboxylic acid or its derivative. wikipedia.orgslideshare.net For cyclic α-halo ketones, this rearrangement provides an effective method for reducing the ring size by one carbon. wikipedia.orgyoutube.com

The synthesis of a substituted pyrrolidine ring could plausibly involve a Favorskii-type rearrangement of a substituted piperidine (B6355638) precursor. For example, an α-halo-2,2,6,6-tetramethylpiperidone could undergo ring contraction to form a 2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid derivative. While direct evidence for the synthesis of this compound via this specific route is not extensively detailed in readily available literature, the general applicability of the Favorskii rearrangement to cyclic systems makes it a highly probable pathway. ddugu.ac.inharvard.edu

Another relevant transformation is the Neber rearrangement, which converts a ketoxime into an α-aminoketone. nih.gov The synthesis of this compound, a cyclic α-aminoketone, could therefore proceed through the rearrangement of the corresponding ketoxime derivative of a tetramethyl-substituted cyclopentanone.

Analysis of Reaction Intermediates

The mechanism of the Favorskii rearrangement is understood to proceed through a key intermediate: a cyclopropanone (B1606653). wikipedia.orgyoutube.com The reaction is initiated by the formation of an enolate ion on the carbon atom opposite to the halogen. This is followed by an intramolecular nucleophilic attack, displacing the halide and forming the strained, three-membered cyclopropanone ring. youtube.com

This symmetrical intermediate is then attacked by a nucleophile (such as a hydroxide (B78521) or alkoxide ion) at the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate leads to the cleavage of the three-membered ring to form the most stable carbanion, which is then protonated to yield the final ring-contracted product. youtube.com Isotopic labeling studies using 14C-labeled α-chlorocyclohexanone have confirmed the formation of a symmetrical cyclopropanone intermediate, as the label was found to be equally distributed in the final cyclopentane (B165970) carboxylic acid product. youtube.com

In the context of pyrrolidine synthesis via ring contraction of pyridines, intermediates such as 2-silyl-1,2-dihydropyridine and vinylazomethine ylide have been identified. osaka-u.ac.jpnih.gov These intermediates are formed through photochemical or thermal processes and undergo electrocyclization to form the pyrrolidine skeleton. osaka-u.ac.jp While this specific example relates to pyridine contraction, it highlights the types of reactive intermediates that can be involved in the formation of pyrrolidine rings from larger heterocyclic precursors.

Table 2: Key Intermediates in Relevant Ring Contraction Reactions

| Reaction | Precursor Type | Key Intermediate(s) |

|---|---|---|

| Favorskii Rearrangement | α-Halo Ketone | Enolate, Cyclopropanone |

Reaction Mechanisms and Chemical Reactivity of 2,2,5,5 Tetramethylpyrrolidin 3 One and Its Derivatives

Reactivity of the Ketone Moiety (C=O) in 2,2,5,5-Tetramethylpyrrolidin-3-one

The ketone group at the C3 position of the pyrrolidine (B122466) ring is a primary site for various chemical transformations. Its reactivity is influenced by the steric hindrance imposed by the four methyl groups on the adjacent carbons.

Nucleophilic Addition Reactions

The carbonyl carbon in this compound is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reaction involves the addition of a nucleophile to the carbonyl carbon, leading to a change in hybridization from sp² to sp³ and the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com The rate and reversibility of these reactions depend on the nature and basicity of the attacking nucleophile. masterorganicchemistry.com

Strong nucleophiles, such as those from Grignard reagents or organolithium compounds, can add to the carbonyl group to form tertiary alcohols. These reactions are generally irreversible. Weaker nucleophiles can also participate in reversible addition reactions. For instance, the formation of cyanohydrins can occur through the addition of a cyanide ion. masterorganicchemistry.com

Condensation Reactions with Carbonyls and Amines

Condensation reactions expand the synthetic utility of this compound by forming new carbon-carbon or carbon-nitrogen bonds. These reactions typically involve the initial formation of an intermediate that subsequently eliminates a small molecule, often water.

When reacted with primary amines, the ketone can form an imine through an intermediate hemiaminal, which then dehydrates. wikipedia.org This reaction is acid-catalyzed and driven to completion by the removal of water. wikipedia.org With secondary amines, the reaction can lead to the formation of an enamine if an alpha-proton is available. wikipedia.org However, in the case of this compound, the absence of alpha-protons prevents enamine formation through this pathway. Condensation with hydroxylamine (B1172632) or hydrazines can also occur, yielding oximes and hydrazones, respectively. wikipedia.org

Aldol-type condensation reactions, where an enolate attacks a carbonyl group, are a cornerstone of carbonyl chemistry. latech.eduvanderbilt.edu While this compound cannot form an enolate itself due to the lack of alpha-hydrogens, it can act as the electrophilic partner in a mixed or crossed aldol (B89426) reaction. latech.edu Similarly, in a mixed Claisen condensation, which involves esters, a reactant without alpha-hydrogens is often necessary to prevent a mixture of products, a role this compound could fulfill. latech.eduvanderbilt.edu

Oxidation and Reduction Pathways

The ketone functionality can be readily reduced to a secondary alcohol, 2,2,5,5-tetramethylpyrrolidin-3-ol. This transformation is commonly achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example, the reduction of related pyrrolidinone structures has been successfully carried out using sodium cyanoborohydride (NaBH₃CN). mdpi.com

The oxidation of the ketone is less common but can be achieved under specific conditions. For instance, Baeyer-Villiger oxidation could theoretically convert the cyclic ketone into a lactone, although the steric hindrance from the gem-dimethyl groups might pose a significant challenge to this transformation.

Reactivity at the Nitrogen Center

The secondary amine within the pyrrolidine ring is another key reactive site, allowing for the introduction of various substituents and the generation of stable radical species.

Formation of N-Substituted Derivatives

The nitrogen atom of this compound can act as a nucleophile, enabling the synthesis of a wide range of N-substituted derivatives. These reactions typically involve alkylation, acylation, or other substitutions at the nitrogen position. Such derivatization is crucial for modifying the molecule's physical and chemical properties, including its lipophilicity and pharmacokinetic profile. nih.govnih.gov

| Reagent Type | Product Type |

| Alkyl Halide | N-Alkyl-2,2,5,5-tetramethylpyrrolidin-3-one |

| Acyl Halide/Anhydride | N-Acyl-2,2,5,5-tetramethylpyrrolidin-3-one |

| Isocyanate | N-Carbamoyl-2,2,5,5-tetramethylpyrrolidin-3-one |

Nitroxide Radical Generation and Stability

One of the most significant aspects of the chemistry of this compound is its role as a precursor to stable nitroxide radicals. Oxidation of the secondary amine leads to the formation of the corresponding this compound-1-oxyl radical. These radicals are notably stable due to the steric protection afforded by the four methyl groups, which shield the radical center from dimerization and other decomposition pathways.

These nitroxide radicals, often referred to as PROXYL derivatives, are widely used as spin probes and labels in electron paramagnetic resonance (EPR) spectroscopy and imaging. nih.gov The stability of these radicals is a key factor in their utility. For instance, tetraethyl-substituted pyrrolidine nitroxides have demonstrated higher stability compared to their tetramethyl analogues in certain biological environments. nih.gov The substituents on the pyrrolidine ring can influence the redox properties and metabolic stability of the resulting nitroxide radical. nih.govnih.gov

| Precursor | Resulting Nitroxide Radical |

| This compound | This compound-1-oxyl |

| 3-Carboxy-2,2,5,5-tetramethylpyrrolidine | 3-Carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxyl (CxP) nih.gov |

| 3-Carbamoyl-2,2,5,5-tetramethylpyrrolidine | 3-Carbamoyl-2,2,5,5-tetramethyl-1-pyrrolidinyl-N-oxyl (CmP) nih.govnih.gov |

| 3-Hydroxymethyl-2,2,5,5-tetramethylpyrrolidine | 3-Hydroxymethyl-2,2,5,5-tetramethyl-1-pyrrolidinyl-N-oxyl (HMP) nih.govnih.gov |

| 3-Methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine | 3-Methoxycarbonyl-2,2,5,5-tetramethyl-1-pyrrolidinyl-N-oxyl (MCP) nih.govnih.gov |

The study of these radicals is critical for applications in redox biology, where they serve as probes to measure redox status in vivo. nih.govnih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrolidine Ring

Halogenation and Nitration Reactions on Substituted Pyrrolidinones

The functionalization of the pyrrolidinone ring at the α-position to the carbonyl group through halogenation is a key transformation. The α-position of ketones can be halogenated under both acidic and basic conditions. wikipedia.org For a compound like this compound, the α-position is the C4 carbon. This reaction proceeds through an enol or enolate intermediate. wikipedia.org

While specific literature on the direct halogenation of this compound is scarce, the principles of α-keto halogenation are well-established. wikipedia.org In an acidic medium, the reaction is catalyzed by the formation of an enol, and typically results in monohalogenation. In contrast, under basic conditions, the reaction proceeds via an enolate and can be harder to control, often leading to polyhalogenation.

Furthermore, derivatives of pyrrolidinones, such as β-keto esters, can undergo enantioselective α-chlorination using phase-transfer catalysis, achieving high yields and enantiomeric excesses. nih.gov This suggests that with appropriate substrate modification and catalyst selection, chiral halogenated derivatives of this compound could be synthesized. Nitration at the α-position of a simple ketone is not a common reaction.

Nucleophilic Replacement of Halogenated Derivatives

Halogenated derivatives of this compound, such as the 4-halo-2,2,5,5-tetramethylpyrrolidin-3-ones, are versatile intermediates for further functionalization via nucleophilic substitution. These α-haloketones can react with a variety of nucleophiles. nih.gov

The reaction generally proceeds via an S_N2 pathway. jove.comjove.com However, the reactivity of α-haloketones is nuanced. The use of strongly basic nucleophiles can lead to competing elimination reactions or the formation of enolates. jove.comjove.com Therefore, less basic nucleophiles are often employed for substitution at the α-position of ketones. Computational studies have provided insight into the reaction pathways of α-haloketones with different nucleophiles, highlighting the factors that influence whether substitution or other reactions like epoxidation occur. up.ac.za The steric hindrance at the α-carbon and the nature of the nucleophile are critical in determining the outcome of the reaction. cdnsciencepub.com

Carbon-Carbon Bond Forming Reactions Involving this compound Derivatives

Horner-Wadsworth-Emmons Olefination Reactions with Phosphonate (B1237965) Derivatives

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the formation of alkenes from carbonyl compounds and is applicable to derivatives of this compound. Current time information in Bangalore, IN.wikipedia.org This reaction involves the use of a phosphonate-stabilized carbanion, which is typically more nucleophilic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. Current time information in Bangalore, IN.

To utilize the HWE reaction with this compound, it would first need to be converted into a phosphonate derivative, for example, at the C4 position. This could potentially be achieved through an Arbuzov reaction on a 4-halo derivative. The resulting phosphonate can then be deprotonated with a base to form a carbanion. This carbanion can then react with an aldehyde or ketone to form an alkene.

The HWE reaction generally favors the formation of the (E)-alkene due to thermodynamic control, where the intermediates can equilibrate to the more stable trans-oxaphosphetane precursor. wikipedia.orgalfa-chemistry.comorganic-chemistry.org However, the stereoselectivity can be influenced by the reaction conditions and the structure of the phosphonate and the carbonyl compound. alfa-chemistry.comnrochemistry.com For instance, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups, can lead to the selective formation of (Z)-alkenes. nrochemistry.com

The general mechanism for the HWE reaction is outlined below:

| Step | Description |

|---|---|

| 1 | Deprotonation of the phosphonate by a base to form a phosphonate carbanion. |

| 2 | Nucleophilic attack of the carbanion on the carbonyl carbon of an aldehyde or ketone to form a betaine (B1666868) intermediate. |

| 3 | Formation of a four-membered oxaphosphetane ring. |

| 4 | Elimination of a phosphate (B84403) ester to yield the alkene. |

Conjugate Addition Reactions

Conjugate addition, or Michael addition, is a powerful carbon-carbon bond-forming reaction involving the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org The parent compound, this compound, is a saturated ketone and thus cannot act as a Michael acceptor. However, its derivatives can participate in conjugate additions in two primary ways: as a Michael acceptor, by introducing a double bond in conjugation with the carbonyl group, or as a Michael donor, through the formation of its enolate.

To function as a Michael acceptor, an unsaturated derivative such as a 2,2,5,5-tetramethyl-3-oxo-Δ¹-pyrroline or a related 3-pyrrolin-2-one is required. organic-chemistry.org These α,β-unsaturated systems are electrophilic at the β-carbon, making them susceptible to attack by a wide range of nucleophiles. libretexts.org

A particularly common class of conjugate additions involving such heterocyclic systems is the hetero-Michael addition, where nucleophiles containing heteroatoms like sulfur or nitrogen are used. nih.gov For instance, the reaction of N-arylacrylamides with thiols like glutathione (B108866) (GSH) proceeds via a second-order reaction mechanism. nih.gov The reactivity of these systems can be influenced by substituents on the ring and the nature of the nucleophile. Research on simple pyrrolinones demonstrates their ability to react with thiols like 2-mercaptoaniline to yield the corresponding conjugate adducts in good yields. nih.gov

| Michael Acceptor | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Phenyl-3-pyrrolin-2-one | 2-Mercaptoaniline | Not specified | Thiol Adduct | 80% | nih.gov |

| N-Phenyl-3-pyrrolin-2-one derivative (bulky silyl (B83357) ether at C4) | 2-Mercaptoaniline | Not specified | Thiol Adduct (diastereomeric ratio >5:1) | 70% | nih.gov |

| α-Methylene butyrolactam | Thioacetic acid | Solvent, 50 °C | Thioacetate Adduct | 58% | nih.gov |

Alternatively, this compound can act as a Michael donor by forming an enolate nucleophile. The process involves deprotonation of a carbon alpha to the carbonyl group using a suitable base. masterorganicchemistry.com The resulting enolate is a potent nucleophile that can attack a Michael acceptor. chemistrysteps.com The reaction proceeds in three main steps: deprotonation to form the enolate, conjugate addition of the enolate to the electrophilic alkene, and subsequent protonation of the newly formed enolate to yield the final 1,5-dicarbonyl compound or a related structure. masterorganicchemistry.com

The choice of base is crucial; strong bases like lithium diisopropylamide (LDA) are often used to irreversibly form the enolate, while weaker bases like alkoxides can be used for reactions where the enolate is particularly acidic, such as in β-dicarbonyl systems. libretexts.org Enolates derived from ketones are effective nucleophiles for additions into a variety of Michael acceptors. libretexts.org

| Class of Michael Acceptor | General Structure | Potential Product Type | Reference |

|---|---|---|---|

| α,β-Unsaturated Ketone | R-CH=CH-C(=O)-R' | 1,5-Diketone derivative | wikipedia.org |

| α,β-Unsaturated Aldehyde | R-CH=CH-CHO | 5-Keto-aldehyde derivative | libretexts.org |

| α,β-Unsaturated Ester | R-CH=CH-COOR' | 5-Keto-ester derivative | masterorganicchemistry.com |

| Acrylonitrile | H₂C=CH-CN | 4-Cyano-2-ketone derivative | masterorganicchemistry.com |

| Nitroalkene | R-CH=CH-NO₂ | 5-Nitro-2-ketone derivative | masterorganicchemistry.com |

Rearrangement Reactions and Structural Isomerizations

The pyrrolidine core of this compound, while generally stable, can be induced to undergo significant skeletal transformations through rearrangement reactions. These reactions typically require the conversion of the ketone into a more reactive intermediate, such as an α-halo ketone or an oxime, and result in ring contraction or expansion.

The Favorskii rearrangement is a reaction of an α-halo ketone (with an enolizable proton) in the presence of a base, which leads to a carboxylic acid derivative. purechemistry.org For cyclic α-halo ketones, this reaction famously results in ring contraction. wikipedia.orgddugu.ac.in

The reaction applied to a derivative of this compound would first require halogenation at the C4 position to form an α-halo ketone. Treatment of this intermediate with a base, such as sodium hydroxide (B78521) or an alkoxide, would initiate the rearrangement. nrochemistry.com The mechanism is believed to proceed through the formation of a cyclopropanone (B1606653) intermediate, which is then attacked by the nucleophilic base. wikipedia.org Subsequent ring-opening of the strained cyclopropanone leads to a more stable carbanion, which upon protonation yields the final ring-contracted product. In this case, the five-membered pyrrolidine ring would contract to a four-membered azetidine (B1206935) ring, specifically a derivative of 2,2,4,4-tetramethylazetidine-3-carboxylic acid.

| Substrate Type | Base/Nucleophile | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Cyclic α-Halo Ketone | NaOH, KOH | Water, Ether | Carboxylic Acid (ring contracted) | wikipedia.org |

| Cyclic α-Halo Ketone | NaOR (e.g., NaOMe) | Alcohol (e.g., MeOH) | Ester (ring contracted) | wikipedia.org |

| Cyclic α-Halo Ketone | Ammonia, Amines (RNH₂) | Inert solvent | Amide (ring contracted) | ddugu.ac.in |

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an N-substituted amide. wikipedia.org When applied to a cyclic ketoxime, the reaction results in a ring-expanded lactam. chemistryscore.com The substrate for this reaction is the oxime of this compound, which can be readily prepared from the ketone using hydroxylamine.

The rearrangement is typically promoted by strong acids like sulfuric acid or polyphosphoric acid, although various other reagents are known to facilitate the transformation. wikipedia.orgchemistryscore.com The mechanism involves protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl group that is in the anti-periplanar position relative to the leaving group. wikipedia.org This migration to the electron-deficient nitrogen atom results in a nitrilium ion intermediate. Subsequent attack by water followed by tautomerization yields the final lactam product. chemistryscore.com For the oxime of this compound, the migration of the C4 methylene (B1212753) group would lead to the formation of a seven-membered lactam, specifically a derivative of 3,3,6,6-tetramethylazepan-4-one.

| Substrate | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Acetophenone (B1666503) Oxime | Hg(II) complex (5 mol%) | Acetonitrile (B52724) | 80 °C | 96% | nih.gov |

| Cyclohexanone Oxime | Sulfuric Acid | Various | High | Industrial Scale | wikipedia.org |

| 4-Hydroxyacetophenone Oxime | Amberlyst 15 / Acetic Acid | Acetic Acid | Reflux | 66.7% | libretexts.org |

| General Ketoximes | Tosyl Chloride | Pyridine (B92270) | Varies | Good | wikipedia.org |

| General Ketoximes | Phosphorus Pentachloride | Ether | Varies | Good | wikipedia.org |

Advanced Spectroscopic Characterization Techniques for 2,2,5,5 Tetramethylpyrrolidin 3 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of diamagnetic and paramagnetic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure of 2,2,5,5-tetramethylpyrrolidin-3-one and its derivatives. The chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra provide a detailed map of the carbon and proton framework. beilstein-journals.orgresearchgate.netmdpi.com

The pyrrolidine (B122466) ring of these compounds can adopt various conformations, and NMR spectroscopy is a key tool for studying these conformational equilibria. frontiersin.orgresearchgate.net The analysis of vicinal coupling constants and Nuclear Overhauser Effect (NOE) data can reveal the preferred puckering of the five-membered ring and the orientation of substituents. doi.orgmdpi.com For instance, the pyrrolidine ring in similar systems has been shown to exist in either a Cγ-endo or Cγ-exo conformation. frontiersin.org The relative populations of these conformers can be influenced by solvent and temperature. researchgate.net Variable-temperature NMR experiments can be employed to study the dynamics of conformational exchange. researchgate.net

Table 1: Representative NMR Data for Pyrrolidine Derivatives This table presents typical chemical shift ranges for protons and carbons in substituted pyrrolidine rings, similar to the environments found in this compound. Actual values for the target compound may vary.

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| C2/C5-CH₃ | 1.0 - 1.5 | 25 - 30 |

| C4-H₂ | 2.0 - 2.5 | 40 - 50 |

| C3=O | - | 200 - 220 |

| N-CH₃ | 2.2 - 2.6 | 40 - 45 |

| C2/C5 | - | 60 - 70 |

Data compiled from representative spectra of similar compounds. chemicalbook.comrsc.org

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning all ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms, especially in complex molecules. researchgate.netmnstate.edulibretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are connected through bonds, typically over two or three bonds. mnstate.eduwikipedia.orgucl.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C or ¹⁵N. researchgate.netlibretexts.orgwikipedia.org This is crucial for assigning the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds), providing critical information for piecing together the molecular skeleton. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. This is vital for determining stereochemistry and conformational details. researchgate.netmdpi.comucl.ac.uk

The application of these 2D NMR methods allows for the complete and unambiguous assignment of the NMR spectra of this compound and its derivatives, providing a solid foundation for detailed structural and conformational analysis. researchgate.net

When a stable radical, such as a nitroxide, is introduced into a molecule, it can significantly affect the relaxation rates of nearby nuclear spins. This phenomenon, known as Paramagnetic Relaxation Enhancement (PRE), is a powerful tool for obtaining long-range distance information in biomolecules and other complex systems. nih.govplos.orgnih.gov

Spin-labeled derivatives of this compound, such as 3-Maleimido-PROXYL or 3-(2-Iodoacetamido)-PROXYL, can be covalently attached to macromolecules like proteins. nih.govnih.gov The paramagnetic nitroxide radical induces a distance-dependent increase in the transverse relaxation rate (R₂) of nearby protons, which can be measured by NMR. The magnitude of the PRE is proportional to the inverse sixth power of the distance between the unpaired electron of the nitroxide and the observed nucleus (r⁻⁶), making it highly sensitive to distance changes up to ~35 Å. plos.org By measuring PREs for multiple nuclei throughout the molecule, a set of distance restraints can be generated and used in structure calculations. nih.gov

The magnetic susceptibility of a substance can influence the chemical shifts of molecules dissolved in it. NMR spectroscopy provides precise methods for measuring magnetic susceptibility. nih.gov While not a primary application for this compound itself, its derivatives, particularly paramagnetic ones, will have a distinct magnetic susceptibility that can be studied. The chemical shift of a reference compound, such as tetramethylsilane (B1202638) (TMS), is sensitive to the magnetic susceptibility of the solvent. nih.gov By carefully measuring these shifts, information about the magnetic properties of the solution, and thus the dissolved paramagnetic species, can be obtained.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique that specifically detects species with unpaired electrons, such as nitroxide radicals. It is therefore the primary method for characterizing the paramagnetic derivatives of this compound. researchgate.net

Nitroxide radical derivatives of this compound, such as 3-Carboxy-PROXYL and 3-Carbamoyl-PROXYL, are widely used as spin probes and spin labels. nih.govresearchgate.netnih.govsigmaaldrich.com EPR spectroscopy provides detailed information about the electronic structure, dynamics, and local environment of these radicals. researchgate.netnih.gov

The EPR spectrum of a nitroxide radical is characterized by its g-factor and hyperfine coupling constant (A). The g-factor determines the magnetic field at which resonance occurs, while the hyperfine coupling arises from the interaction of the unpaired electron with the nitrogen nucleus (¹⁴N, nuclear spin I=1), which splits the spectrum into three characteristic lines. nih.gov

The shape and width of these spectral lines are highly sensitive to the rotational motion of the nitroxide. In a non-viscous solvent, rapid tumbling of the molecule averages out the anisotropic interactions, resulting in three sharp lines of equal intensity. As the rotational motion slows down, for example, due to binding to a macromolecule or being in a viscous environment, the spectral lines broaden asymmetrically. nih.govnih.gov This sensitivity to molecular motion makes nitroxide spin probes powerful tools for studying the dynamics of biological systems. researchgate.net

Furthermore, the polarity of the local environment affects the hyperfine coupling constant. A more polar environment leads to a larger A-value. This property allows nitroxide probes to report on the polarity of their immediate surroundings. researchgate.net

Table 2: Properties of Common PROXYL Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications |

| 3-Carboxy-PROXYL | C₉H₁₆NO₃ | 186.23 sigmaaldrich.com | Spin label for studying molecular migration and stability in biological systems. sigmaaldrich.com |

| 3-Carbamoyl-PROXYL | C₉H₁₇N₂O₂ | 185.24 nih.gov | Water-soluble spin probe for MRI and in vivo oxidative stress detection. nih.gov |

| 3-Maleimido-PROXYL | C₁₃H₁₉N₂O₃ | - | Covalent spin label for proteins to study conformational changes. nih.govnih.gov |

| 3-(2-Iodoacetamido)-PROXYL | C₁₀H₁₈IN₂O₂ | - | Covalent spin label for proteins. nih.gov |

Advanced EPR techniques, such as rapid-scan EPR and pulsed EPR (e.g., DEER), provide even more detailed information. Rapid-scan EPR can improve the signal-to-noise ratio, which is particularly useful for samples with low spin concentrations or high dielectric loss. nih.gov Pulsed EPR techniques can measure long-range distances between two spin labels, providing structural constraints for large molecular complexes. plos.org

Zero-Field Splitting Parameter Analysis in Triplet States

Triplet states, characterized by two unpaired electrons (S=1), are of significant interest in various fields of chemistry and materials science. In derivatives of this compound, a triplet state can be generated, for example, by linking two nitroxide radical units to form a biradical or through photoexcitation of a suitable precursor. The magnetic interaction between the two unpaired electron spins in a triplet state leads to a phenomenon known as zero-field splitting (ZFS), which lifts the degeneracy of the triplet sublevels even in the absence of an external magnetic field.

This splitting is described by two key parameters, D and E, which are determined using time-resolved Electron Paramagnetic Resonance (TREPR) spectroscopy. nih.gov The D parameter quantifies the axial component of the dipolar interaction, while the E parameter describes the rhombic, or non-axial, component. Analysis of the TREPR powder spectrum of a randomly oriented sample allows for the direct estimation of these parameters. nih.govnist.gov The magnitude of D is inversely proportional to the cube of the distance (r) between the two unpaired electrons (D ∝ 1/r³), making ZFS analysis a powerful tool for measuring nanometer-scale distances in macromolecules. ontosight.ai

In the context of pyrrolidine nitroxides, creating biradicals allows for the study of through-bond and through-space magnetic exchange coupling (J). researchgate.net The analysis of the ZFS parameters extracted from the EPR spectra of these triplet-state species provides fundamental insights into the electronic structure and the geometric arrangement of the spin centers. nih.gov

Rapid-Scan EPR for Highly Resolved Hyperfine Lines

Rapid-Scan Electron Paramagnetic Resonance (RS-EPR) is a powerful technique that offers significant advantages over conventional continuous-wave (CW) EPR for studying radicals like the nitroxide derivatives of this compound. A key advantage is the enhanced signal-to-noise ratio, which allows for the detection of low concentrations of radicals. nih.gov Crucially, RS-EPR enables the resolution of very small, closely-spaced hyperfine splittings, providing detailed information about the interaction of the unpaired electron with nearby magnetic nuclei.

Studies on 3-carbamoyl-2,2,5,5-tetramethylpyrrolidin-1-yloxyl (a derivative of the subject compound) have demonstrated that RS-EPR can resolve hyperfine lines as narrow as 30 mG. scbt.com Achieving such high resolution requires careful selection of experimental parameters. The signal bandwidth, which is proportional to the scan rate and inversely proportional to the linewidth, must be kept smaller than the resonator bandwidth. This trade-off ensures that spectral lines are not artificially broadened. nih.gov

The table below summarizes typical experimental parameters used in X-band RS-EPR studies of nitroxide radicals, illustrating the conditions required for achieving high resolution.

| Parameter | Value/Range | Purpose/Significance | Reference |

|---|---|---|---|

| Scan Frequency | 10 - 40 kHz | Determines the rate at which the magnetic field is swept. Higher frequencies can improve signal averaging efficiency. | nih.gov |

| Scan Width | 80 - 155 G | The range of the magnetic field sweep; must be wide enough to encompass the entire EPR spectrum. | nih.govchemicalbook.com |

| Maximum Scan Rate | ~6.5 MG/s (for 155 G scan at 13.4 kHz) | The speed of the magnetic field sweep; critical for the rapid-scan condition (scan time < relaxation times). | nih.gov |

| Microwave Power | Selected to avoid saturation | RS-EPR allows for higher microwave power than CW-EPR, enhancing signal intensity without significant saturation broadening. | scbt.com |

EPR Imaging Methodologies for Spatiotemporal Studies of Radical Distribution (Non-Clinical)

Electron Paramagnetic Resonance Imaging (EPRI) is a unique modality that maps the spatial and temporal distribution of paramagnetic species, such as nitroxide radicals derived from this compound. nih.govchemsrc.com Unlike MRI, which typically images water protons to provide anatomical context, EPRI provides functional information based on the location and environment of the radical probe. berkeley.edu

In non-clinical studies, nitroxide probes like 3-carbamoyl-2,2,5,5-tetramethylpyrrolidine-1-oxyl (carbamoyl-PROXYL) are administered to animal models to visualize and quantify physiological parameters in real-time. sigmaaldrich.com One major application is redox mapping. The nitroxide radical is reduced in vivo to its EPR-silent hydroxylamine (B1172632) form, and the rate of this reduction provides a measure of the local tissue redox status. By acquiring images over time, the pharmacokinetics of the probe can be monitored, revealing areas of high metabolic activity or oxidative stress. nih.gov

Several methodologies are employed:

Spectral-Spatial EPRI: This technique generates an image where one dimension is spatial and the other is spectral. It allows for the simultaneous mapping of radical distribution and properties like local oxygen concentration (pO2), as the EPR linewidth of nitroxides is sensitive to oxygen.

Pulsed EPRI: Offers rapid data acquisition, minimizing motion artifacts, which is crucial for in vivo studies.

Nitroxide-Enhanced MRI: While not a direct EPR technique, nitroxides can act as T1 contrast agents in MRI. sigmaaldrich.com Dynamic T1-weighted MRI can track the distribution of the nitroxide, providing high-resolution anatomical images overlaid with functional redox information.

Rapid-Scan Imaging: The use of rapid-scan techniques in EPRI significantly improves the signal-to-noise ratio, leading to better image quality for the same acquisition time compared to conventional CW methods. chemsrc.com

These methods have been used to create detailed redox maps of organs and tumors in mice and rats, demonstrating the power of pyrrolidine-based nitroxides in non-clinical spatiotemporal studies.

Vibrational Spectroscopy (Infrared and Raman)

Identification of Functional Groups and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a fundamental tool for identifying the functional groups within a molecule by probing its characteristic vibrational modes. For this compound, the IR spectrum provides a distinct "fingerprint" that allows for its identification.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the ketone carbonyl group (C=O). For cyclic ketones, this band typically appears in the range of 1750-1705 cm⁻¹. In related pyrrolidinone structures, this carbonyl stretch is observed around 1680 cm⁻¹. Other key vibrational modes can be assigned as follows:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3500-3300 | Stretching of the secondary amine bond (if present, may be weak or broad). |

| C-H Stretch (sp³) | 3000-2850 | Asymmetric and symmetric stretching of C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups. |

| C=O Stretch (Ketone) | ~1715 | Strong, characteristic absorption from the carbonyl group in the five-membered ring. |

| C-H Bend | 1470-1365 | Bending (scissoring, wagging, twisting) vibrations of the CH₂ and CH₃ groups. |

| C-N Stretch | 1250-1020 | Stretching of the carbon-nitrogen bond within the pyrrolidine ring. |

| Fingerprint Region | < 1500 | A complex region of many overlapping signals (e.g., ring deformations, C-C stretches) that is unique to the molecule's overall structure. |

The combination of these specific group frequencies and the unique pattern in the fingerprint region allows for the unambiguous identification of this compound.

Conformational Analysis via IR Spectroscopy

The five-membered pyrrolidine ring of this compound is not planar and can adopt several puckered conformations. The two most common forms are the "envelope" (where one atom is out of the plane of the other four) and the "twist" (where two atoms are displaced on opposite sides of a plane). These different conformers represent distinct energy minima, and the molecule can exist in an equilibrium between them.

Infrared spectroscopy is a sensitive probe of these conformational equilibria. Although the energy differences between conformers may be small, subtle changes in bond angles and dihedral angles in each conformation lead to slight shifts in the vibrational frequencies of associated functional groups. For instance, the C=O stretching frequency and the various C-H and C-N bending modes can be affected by the specific pucker of the pyrrolidine ring.

By analyzing the IR spectrum, potentially with the aid of computational chemistry to calculate the expected spectra for different conformers, it is possible to identify the dominant conformation in a given state (e.g., in solution or in the solid state). Advanced techniques like two-dimensional infrared (2D-IR) spectroscopy can provide even more detailed information, revealing the rates of interconversion between different conformers and the coupling between various vibrational modes.

X-ray Crystallography and Diffraction Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. While a specific, publicly available crystal structure for this compound was not identified in the searched literature, such a study would provide unparalleled structural detail.

An X-ray diffraction analysis would yield:

Precise Bond Lengths and Angles: The exact distances between all atoms (e.g., C=O, C-N, C-C, C-H) and the angles between the chemical bonds would be determined with very high precision.

Solid-State Conformation: The analysis would unambiguously reveal the puckering of the pyrrolidine ring (e.g., envelope or twist conformation) and the torsional angles that define the molecule's shape in the crystal lattice.

Intermolecular Interactions: It would show how individual molecules pack together in the crystal, identifying any significant intermolecular forces such as hydrogen bonds (if applicable) or van der Waals interactions that stabilize the crystal structure.

Stereochemistry: The absolute configuration of chiral centers, if present, can be determined.

This information is invaluable for validating computational models and for understanding the fundamental relationship between a molecule's solid-state structure and its physical properties.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern. whitman.edu When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M+), whose mass-to-charge ratio (m/z) provides the molecular weight. chemguide.co.uk

For nitroxide radicals related to this compound, electrospray ionization (ESI) mass spectrometry has shown that the dominant molecular species often result from oxidation rather than simple protonation. nih.gov The high-energy molecular ions are unstable and tend to break apart into smaller, characteristic fragment ions. chemguide.co.uk The pattern of these fragments serves as a molecular fingerprint.

For this compound, the fragmentation would be dictated by its ketone and tetramethyl-substituted amine structure. Key fragmentation pathways would include:

Alpha-cleavage: Breakage of the C-C bonds adjacent to the carbonyl group.

Loss of Methyl Groups: A peak corresponding to the loss of a methyl radical (M-15) is expected due to the stable tertiary carbocation that would be formed. whitman.edu

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (Based on general fragmentation principles) whitman.educhemguide.co.uklibretexts.org

| Ion | Proposed Fragment | m/z Value (Predicted) | Fragmentation Pathway |

| Molecular Ion [M]⁺ | C₉H₁₇NO⁺ | 155 | Ionization of the parent molecule. |

| [M-15]⁺ | [M - CH₃]⁺ | 140 | Loss of a methyl group from a gem-dimethyl position. |

| [M-28]⁺ | [M - CO]⁺ or [M - C₂H₄]⁺ | 127 | Loss of carbon monoxide (from ketone) or ethylene. |

| [M-43]⁺ | [M - CH₃CO]⁺ or [M - C₃H₇]⁺ | 112 | Alpha-cleavage loss of an acetyl radical or loss of a propyl fragment. |

| [M-57]⁺ | [M - C₄H₉]⁺ | 98 | Loss of a butyl fragment. |

The analysis of these fragmentation patterns allows chemists to piece together the original molecular structure, much like solving a puzzle. youtube.com

UV/Visible Spectroscopy for Electronic Transitions and Chromophore Analysis

UV/Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-700 nm) regions of the electromagnetic spectrum. scienceready.com.au This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The specific wavelengths of light absorbed are determined by the molecule's chromophores—the parts of the molecule responsible for its color (or UV absorption). nih.gov

In this compound, the primary chromophore is the carbonyl group (C=O) of the ketone. Ketones typically exhibit a weak absorption band in the region of 270-300 nm, which is attributed to the forbidden n → π* (n-to-pi-star) electronic transition. This involves promoting a non-bonding electron (from an oxygen lone pair) to an antibonding π* orbital. The parent compound, pyrrolidine, which lacks this chromophore, only absorbs at much shorter wavelengths in the far UV region (around 171-196 nm). nih.gov

When the pyrrolidine ring is modified with other chromophores, the UV-Vis spectrum changes accordingly. For example, the introduction of aromatic rings or extended conjugated systems in derivatives leads to new absorption bands, often at longer wavelengths (a bathochromic or red shift). researchgate.netresearchgate.net The intensity and position (λmax) of these absorption bands are characteristic of the electronic structure of the molecule and its derivatives. mdpi.com

Table 3: Typical UV-Vis Absorption Data for Pyrrolidine and Related Chromophores

| Compound/Chromophore Type | Typical λmax (nm) | Transition Type | Reference |

| Pyrrolidine | ~171-196 | σ → σ | nih.gov |

| Saturated Ketone (e.g., in the target compound) | ~270-300 | n → π | General Knowledge |

| Conjugated Diene | ~217 | π → π | youtube.com |

| Pyrrolidine-fused Chlorin Derivative | ~405, 650 | π → π (Soret and Q-bands) | mdpi.com |

By analyzing the UV-Vis spectrum, researchers can gain valuable information about the chromophores present in this compound and its derivatives and understand how structural modifications impact their electronic properties.

Computational and Theoretical Investigations of 2,2,5,5 Tetramethylpyrrolidin 3 One and Its Derivatives

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of these compounds at the quantum level.

Prediction of Electronic Structure and Reactivity

DFT calculations are instrumental in predicting the molecular geometries, electronic properties, and reactivity of 2,2,5,5-tetramethylpyrrolidin-3-one and its analogs. researchgate.net By employing methods such as B3LYP with basis sets like 6-31+G(d,p) and 6-311+G**, researchers can optimize molecular structures and analyze frontier molecular orbitals (HOMO and LUMO). researchgate.netmdpi.comnih.govresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. mdpi.comnih.gov For instance, a smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com

Molecular electrostatic potential (MEP) maps, also derived from DFT calculations, are used to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. researchgate.netmdpi.comnih.gov These maps reveal the regions of positive and negative electrostatic potential, offering insights into intermolecular interactions and chemical reactivity. researchgate.net

Table 1: Calculated Electronic Properties of Pyrrolidinone Derivatives

| Compound | E_HOMO (a.u.) | E_LUMO (a.u.) | Energy Gap (a.u.) |

|---|---|---|---|

| 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one (HTEP) | -0.245 | -0.018 | 0.227 |

| {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA) | -0.252 | -0.031 | 0.221 |

Data sourced from DFT/B3LYP/6-31G calculations. arabjchem.org*

Conformational Analysis and Energy Minima

The conformational landscape of this compound and related cyclic compounds is crucial for understanding their biological activity and physical properties. DFT calculations are employed to explore the potential energy surface and identify stable conformers and their relative energies. researchgate.netnih.govresearchgate.net For example, in substituted pyrrolidinones, different ring puckering and substituent orientations can lead to multiple low-energy conformations. researchgate.net The relative energies of these conformers determine their population distribution at a given temperature. researchgate.net

Spin Density Distributions in Nitroxide Radicals

The nitroxide derivatives of this compound are stable free radicals of significant interest. DFT calculations are essential for understanding the distribution of the unpaired electron's spin density, which is primarily localized on the N-O fragment. arxiv.orgnih.govresearchgate.net The spin density distribution is sensitive to the molecular environment, including solvent effects and protonation state. arxiv.orgresearchgate.net

The polarity of the solvent can influence the spin density on the nitrogen and oxygen atoms of the nitroxide group, which in turn affects the hyperfine coupling constants observed in Electron Paramagnetic Resonance (EPR) spectroscopy. arxiv.orgresearchgate.net For instance, in aqueous solutions, hydrogen bonding to the nitroxide oxygen can increase the spin density on the nitrogen atom. arxiv.orgresearchgate.net

Table 2: Calculated Spin Density on Nitrogen in ATI Radical

| Environment | Spin Density on N (a.u.) |

|---|---|

| Gas Phase | Varies with functional |

| Water Shell (n=41) | Increased compared to gas phase |

Data based on DFT calculations for 4-amino-2,2,5,5-tetramethyl-3-imidazoline-N-oxyl (ATI). arxiv.org

Singlet-Triplet Energy Differences in Biradical Species

Computational methods, particularly spin-flip approaches within DFT and coupled-cluster theory, are used to calculate the energy difference between the singlet and triplet states (the S-T gap) in biradical derivatives. usc.edursc.orgnih.gov The magnitude and sign of this energy gap determine the ground state multiplicity and are related to the magnetic properties of the molecule. rsc.orgnih.gov For many diradicals, traditional single-reference methods struggle to accurately describe the multiconfigurational nature of the singlet state, while spin-flip methods provide a more balanced description. usc.edu The S-T gap is a key parameter in the design of molecular magnets and materials with specific photo-optical properties. nih.gov

Molecular Mechanics and Dynamics Simulations

Complementing quantum mechanical calculations, molecular mechanics and dynamics simulations provide insights into the larger-scale conformational behavior and flexibility of these molecules.

Conformational Studies and Molecular Flexibility

Molecular dynamics (MD) simulations are a powerful technique for exploring the conformational space of molecules over time, providing a dynamic picture of their flexibility. mdpi.comspringernature.commdpi.comnih.gov By simulating the motion of atoms based on a classical force field, MD can reveal the accessible conformations and the transitions between them. mdpi.comspringernature.comresearchgate.net This is particularly important for understanding how these molecules might interact with biological targets, as their flexibility can allow for induced-fit binding. mdpi.commdpi.com Conformational studies using MD can identify dominant conformations in solution and provide a basis for understanding structure-activity relationships. nih.gov

Prediction of Molecular Interactions and Dynamics

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for investigating the behavior of molecules over time. arxiv.orgmdpi.comspringernature.com These simulations can provide insights into the structural, dynamical, and thermodynamical properties of molecular systems. mdpi.com By applying these techniques to this compound and its derivatives, researchers can predict how these molecules interact with their environment and with other molecules.

MD simulations have been employed to study a variety of molecular systems, from proteins in aqueous solutions to peptide complexes. mdpi.comnih.gov For instance, simulations can reveal the stability and dynamics of a molecule's structure, as well as the conformational changes it may undergo. mdpi.com In the context of drug discovery, MD simulations can help identify alternative binding pockets in enzymes and understand the dynamic role of specific amino acid residues in inhibitor binding. mdpi.com The insights gained from these simulations can guide the design of new molecules with desired properties. springernature.com

The accuracy of MD simulations depends on the force field used to describe the interactions between atoms. arxiv.org Modern simulation packages like GROMACS offer a range of force fields, such as AMBER and GROMOS, that have been extensively used in studies of biomolecules. mdpi.comspringernature.com Furthermore, advancements in high-performance computing have made it possible to conduct long-timescale simulations of large and complex systems. arxiv.org

Theoretical Studies on Reaction Mechanisms

Elucidation of Transition States and Energy Barriers